D-[6-13C]Galactose
Description
Significance of Stable Isotope Tracers in Quantitative Metabolic Analysis
Stable isotope tracers are non-radioactive atoms that can be incorporated into molecules to trace their metabolic fate. researchgate.net Unlike their radioactive counterparts, they are safe for use in human subjects, including children, which has significantly broadened the scope of clinical metabolic research. researchgate.netfrontiersin.org The fundamental principle of their use involves introducing a tracer-labeled compound into a biological system. nih.gov This tracer is metabolically indistinguishable from its natural, unlabeled counterpart (the tracee). researchgate.net As the tracer moves through metabolic pathways, its labeled atoms are incorporated into various downstream metabolites.
By using techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and NMR spectroscopy, researchers can detect the ¹³C label and measure its abundance in different molecules. researchgate.netfrontiersin.org This allows for the precise quantification of metabolic pathway rates, or fluxes, providing a dynamic picture of metabolism that cannot be achieved by simply measuring the concentrations of metabolites. nih.govcambridge.org This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has become a cornerstone for understanding cellular metabolism in health and disease. creative-proteomics.comcortecnet.com
Rationale for Carbon-13 Enrichment at the C-6 Position of Galactose in Isotopic Tracing
The decision to place the ¹³C label on the sixth carbon (C-6) of the galactose molecule is a strategic one, based on the known biochemistry of galactose metabolism. The primary route for galactose utilization in humans is the Leloir pathway, which occurs mainly in the liver. ecmdb.caresearchgate.net In this pathway, galactose is converted into glucose-1-phosphate, which is then isomerized to glucose-6-phosphate (G6P), a central molecule in carbohydrate metabolism. physiology.org Crucially, the C-6 of galactose becomes the C-6 of G6P, meaning the label is conserved during its entry into the main pathways of glucose metabolism. physiology.org
This specific placement offers distinct advantages for tracing:
Preservation of the Label: The C-6 carbon is not lost during the initial steps of major metabolic pathways. For instance, in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), the C-1 carbon of glucose is the first to be removed as CO₂. shimadzu.com By labeling C-6, researchers can accurately trace the carbon skeleton's entry into both glycolysis and the PPP, allowing for the quantification of the flux through these competing pathways.
Tracking into Downstream Pathways: Once converted to [6-¹³C]G6P, the labeled carbon can be followed into glycolysis, the Krebs cycle (TCA cycle), and glycogen (B147801) synthesis, providing detailed information about the fate of galactose-derived carbon. researchgate.netdiabetesjournals.org
The choice of label position dictates the biological question that can be answered. Different isotopologues (molecules that differ only in their isotopic composition) of galactose are used for different research purposes.
| Galactose Isotopologue | Primary Application | Metabolic Information Gained |
|---|---|---|
| D-[1-¹³C]Galactose | Whole-body galactose oxidation studies (Breath Test) | Measures the rate of conversion of galactose to CO₂. Used in diagnosing disorders like galactosemia. researchgate.netnih.gov |
| D-[6-¹³C]Galactose | Tracing flux into central carbon metabolism | Tracks the galactose carbon skeleton into glycolysis, the PPP, and glycogen synthesis without early loss of the label. cortecnet.com Ideal for monitoring hepatic processing. |
| D-[U-¹³C₆]Galactose | Distinguishing direct vs. indirect pathways of glucose production | Traces the entire carbon skeleton to differentiate between direct conversion to [¹³C₆]glucose and breakdown/re-synthesis into [¹³C₃]glucose. nih.gov |
Evolution of D-[6-¹³C]Galactose Applications in Biochemical Research
The application of ¹³C-labeled galactose has evolved from simple pathway elucidation to complex, quantitative analyses of metabolic dynamics in vivo. Initially, tracers were used to confirm that galactose is primarily metabolized via the Leloir pathway in the liver to form glucose intermediates. researchgate.netresearchgate.net
More advanced applications have focused on quantifying the rates of these processes, particularly in the liver. By using D-[6-¹³C]Galactose or its uniformly labeled counterpart, D-[U-¹³C₆]Galactose, often in combination with other tracers, researchers have been able to measure critical metabolic fluxes. For example, such tracers have been instrumental in determining the rates of hepatic glycogen synthesis and breakdown under various physiological conditions. researchgate.netdiabetesjournals.org A study using [U-¹³C]galactose in healthy adults found that approximately 67% of ingested galactose enters the systemic glucose pool through a direct conversion pathway, while the remaining 33% is processed through an indirect pathway involving breakdown into three-carbon units and subsequent re-synthesis. nih.gov
In another application, the infusion of galactose is used as a research model to simulate increased glycogenolysis, allowing scientists to study how the liver autoregulates its glucose production. physiology.org In such studies, labeled galactose tracers are essential for quantifying the precise contribution of the infused galactose to the total glucose output. physiology.org
The use of D-[6-¹³C]Galactose and related tracers continues to be refined, providing ever more detailed insights into the metabolic integration of this important dietary sugar in both health and in diseases such as galactosemia and diabetes. researchgate.netnih.gov
| Tracer(s) Used | Study Focus | Model System | Key Research Findings |
|---|---|---|---|
| [U-¹³C]Galactose | Contribution of galactose to glucose homeostasis | Healthy adult humans | 67% of oral galactose enters the glucose pool via a direct pathway; 33% enters via an indirect pathway. nih.gov |
| [1-²H]Galactose | Hepatic autoregulation of glucose production | Healthy adult humans (fasted) | The rate of galactose conversion to blood glucose was measured at approximately 2 µmol·kg⁻¹·min⁻¹. physiology.org |
| D-[6,6-²H₂]glucose and Galactose Infusion | Effect of galactose on hepatic glycogen synthesis | Healthy adult humans (fasted) | During galactose infusion after a prolonged fast, liver glycogen concentrations increased, demonstrating net hepatic glycogen synthesis at a rate of 3.1 ± 0.6 µmol·kg⁻¹·min⁻¹. diabetesjournals.org |
| ¹³C₆-Galactose | Role of galactose in glycosphingolipid synthesis | Human fibroblast cell culture (SLC35A2-CDG) | Galactose supplementation improves deficient glycosphingolipid synthesis through direct incorporation of the provided galactose. researchgate.net |
| ¹³C-labeled Glucose and Galactose | Transcriptional control of metabolism | Escherichia coli | Flux partitioning at the glucose-6-phosphate branch point was found to be rigid during growth on both glucose and galactose. embopress.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GHGSTUHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Design Considerations for D 6 13c Galactose
Strategies for Site-Specific Carbon-13 Enrichment in Carbohydrates, with Emphasis on C-6 Galactose Labeling
Site-specific isotopic labeling of carbohydrates is a sophisticated process that enables researchers to trace the metabolic fate of individual carbon atoms. Unlike uniform labeling where all carbons are replaced with ¹³C, site-specific labeling provides more detailed information about reaction mechanisms and metabolic pathways. nih.gov For D-galactose, labeling at the C-6 position is of significant interest for studying pathways involving the primary alcohol group.
Key strategies for achieving site-specific ¹³C enrichment at the C-6 position of galactose include:
Chemical Synthesis from Labeled Precursors: This is a foundational approach where the target molecule is built up from smaller, isotopically labeled starting materials. A common method involves the use of ¹³C-labeled cyanide or nitromethane, which can be used to extend a carbon chain. However, for C-6 labeling, a more targeted approach is necessary. One reported method involves creating a 5-ene intermediate from a protected galactofuranose derivative (1,2:5,6-di-O-isopropylidene-α-d-galactofuranose). This allows for the specific introduction of a ¹³C-labeled carbon at the C-6 position through subsequent chemical modifications. researchgate.net
Chemoenzymatic Modification: This hybrid approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. A prominent strategy for C-6 modification involves the enzyme galactose oxidase. This enzyme specifically oxidizes the primary alcohol at the C-6 position of galactose to an aldehyde. This aldehyde can then be reduced back to an alcohol using a ¹³C-labeled reducing agent, such as sodium borohydride-¹³C (NaB¹³CH₄), although this would label the attached hydrogen, not the carbon. To label the carbon, the strategy would involve a C5 precursor and the addition of a ¹³C-labeled one-carbon unit. A more direct chemoenzymatic route involves using UDP-Gal-6-aldehyde as a substrate in enzyme-catalyzed glycosylations, where the aldehyde at C-6 serves as a reactive handle for specific chemical modifications or can be reduced to a ¹³C-labeled hydroxymethyl group. acs.org
Enzymatic Synthesis: While often used for creating larger oligosaccharides, enzymatic systems can be designed for specific monosaccharide synthesis. sigmaaldrich.com For instance, engineering metabolic pathways in microorganisms could potentially create D-[6-¹³C]Galactose from a simpler ¹³C-labeled carbon source, though this is a complex undertaking. More commonly, enzymes are used to produce activated forms like UDP-D-[6-¹³C]Galactose for use in further enzymatic synthesis of complex carbohydrates. psu.edunih.gov
The choice of strategy depends on factors such as required yield, isotopic purity, cost of labeled precursors, and the complexity of the synthetic route. Chemical synthesis offers versatility but can involve multiple protection and deprotection steps, while enzymatic methods provide exceptional regio- and stereoselectivity. sigmaaldrich.com
Enzymatic and Chemoenzymatic Synthetic Routes for Producing D-[6-¹³C]Galactose
Enzymatic and chemoenzymatic methods are highly valued for their efficiency and specificity in synthesizing isotopically labeled carbohydrates. mdpi.com These routes typically yield products with high purity while avoiding the harsh conditions often required in purely chemical syntheses. sigmaaldrich.com
A practical chemoenzymatic synthesis of [6-¹³C]-D-galactose can be achieved via intermediates derived from readily available starting materials. researchgate.net A key intermediate, 1,2:3,4-Di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose, which is an aldehyde at the C-6 position, can be reacted with a ¹³C-labeled Wittig reagent (e.g., [¹³C]methyltriphenylphosphonium iodide) to introduce the ¹³C label at C-6. Subsequent chemical steps, including hydroboration-oxidation and deprotection, would yield the final D-[6-¹³C]Galactose.
Enzymatic cascades provide an elegant "one-pot" solution for producing activated, labeled sugars like UDP-D-[6-¹³C]Galactose. This is crucial as UDP-Galactose is the donor substrate for most galactosyltransferases. sigmaaldrich.com A representative enzymatic cascade could be structured as follows:
Phosphorylation: D-[6-¹³C]Galactose is first phosphorylated to D-[6-¹³C]Galactose-1-phosphate by galactokinase (GalK).
Uridylylation: The resulting D-[6-¹³C]Galactose-1-phosphate is then converted to UDP-D-[6-¹³C]Galactose by galactose-1-phosphate uridylyltransferase (GALT).
This enzymatic approach has been successfully used to synthesize uniformly labeled UDP-[¹³C₆]Galactose, and the same principle applies directly to the site-specifically labeled substrate. mdpi.com The use of such cascades is highly efficient and can be performed on a multi-micromole scale. mdpi.com
The table below summarizes a comparison of these synthetic approaches.
Analytical Validation of Isotopic Purity and Regiospecificity in D-[6-¹³C]Galactose Preparations
After synthesis, rigorous analytical validation is essential to confirm the successful incorporation of the ¹³C isotope at the correct position (regiospecificity) and to determine the percentage of molecules that are labeled (isotopic purity). The primary techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method to verify site-specific labeling. nih.gov In a ¹³C NMR spectrum of unlabeled D-galactose, the signal for the C-6 carbon appears at a characteristic chemical shift (approximately 62 ppm). For D-[6-¹³C]Galactose, the intensity of this specific peak will be dramatically enhanced relative to the other carbon signals, confirming the location of the label. Furthermore, high-resolution ¹H NMR can show coupling (J-coupling) between the ¹³C nucleus at C-6 and the directly attached protons (H-6a and H-6b), providing definitive proof of the label's position.
Mass Spectrometry (MS): MS is used to confirm the mass shift due to the isotopic label and to quantify the isotopic enrichment. oup.com When D-[6-¹³C]Galactose is analyzed, its molecular weight is one mass unit higher than that of unlabeled galactose (181 g/mol vs. 180 g/mol ). sigmaaldrich.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed, often after derivatization of the sugar to make it more volatile (e.g., as an aldononitrile pentaacetate or a trimethylsilyl (B98337) derivative). oup.comresearchgate.net By comparing the intensity of the ion peak corresponding to the labeled compound (M+1) to the unlabeled compound (M), the isotopic purity can be accurately calculated. For example, analysis of a derivatized sample would show a clear mass shift of 1 Dalton for fragments containing the C-6 carbon. researchgate.net
The combination of these techniques provides a comprehensive characterization of the synthesized D-[6-¹³C]Galactose, ensuring its suitability for use as a high-fidelity tracer in research.
| Technique | Information Provided | Expected Result for D-[6-¹³C]Galactose |
|---|---|---|
| ¹³C NMR | - Regiospecificity (location of label)
| A single, highly intense signal at ~62 ppm corresponding to the C-6 carbon. |
| ¹H NMR | - Regiospecificity (via ¹H-¹³C coupling)
| Splitting of H-6 proton signals due to coupling with the ¹³C nucleus. |
| Mass Spectrometry (MS) | - Isotopic Purity (% enrichment)
| Detection of a molecular ion (or fragment ion containing C-6) with a mass of M+1 compared to the unlabeled standard. researchgate.net |
Theoretical and Methodological Foundations of Stable Isotope Tracing with D 6 13c Galactose
Principles of Carbon Isotope Distribution and Scrambling in Central Metabolic Networks
When D-[6-13C]Galactose is introduced into a biological system, the labeled carbon atom acts as a beacon, allowing its journey through various metabolic reactions to be monitored. The fundamental principle lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between the naturally abundant ¹²C and the heavier ¹³C isotope. nih.gov This distinction enables the determination of which downstream metabolites have incorporated the labeled carbon from the initial tracer.
The distribution of the ¹³C label from this compound is dictated by the specific metabolic pathways it enters. In the primary route of galactose metabolism, the Leloir pathway, galactose is first phosphorylated to galactose-1-phosphate. nih.gov This is then converted to glucose-1-phosphate, which can enter glycolysis or be used for glycogen (B147801) synthesis. The position of the label at C6 is significant because it allows for the tracking of this specific carbon atom through these central metabolic networks.
However, the interpretation of labeling patterns is not always straightforward due to a phenomenon known as "isotope scrambling." This refers to the redistribution of the isotopic label to different positions within a molecule, which can occur through various enzymatic reactions. For instance, reversible reactions or the convergence of different metabolic pathways can lead to the scrambling of the original ¹³C label. While some sources suggest that galactose tracing has negligible isotope scrambling issues, the potential for scrambling in central carbon metabolism through pathways like the pentose (B10789219) phosphate (B84403) pathway or gluconeogenesis must be considered for accurate flux analysis. otsuka.co.jp The occurrence of triose-phosphate cycling, for example, can lead to a redistribution of the label. oup.com Careful analysis of the mass isotopomer distribution of key metabolites is therefore crucial to correctly interpret the metabolic fluxes. nih.gov
Tracer Dilution Kinetics and Isotopic Enrichment Calculations in this compound Experiments
A critical aspect of stable isotope tracing studies is the quantification of tracer dilution and the calculation of isotopic enrichment. These calculations are fundamental to determining the rates of appearance and disappearance of metabolites.
Tracer Dilution Kinetics: When a labeled tracer like this compound is introduced into a system, it mixes with the pre-existing unlabeled pool of the same molecule (the "tracee"). The extent to which the tracer is diluted by the endogenous tracee provides a measure of the rate of appearance (Ra) of the endogenous molecule. This is a cornerstone of isotope dilution mass spectrometry, a highly sensitive method for quantifying metabolite concentrations. oup.com For instance, by infusing D-[1-¹³C]galactose and measuring the resulting isotopic enrichment in plasma, researchers can calculate the endogenous production rate of galactose. oup.com
Isotopic Enrichment Calculations: Isotopic enrichment refers to the proportion of a metabolite that is labeled with the stable isotope. It is often expressed as Molar Percent Excess (MPE) or Atom Percent Excess (APE). researchgate.net MPE represents the percentage of molecules that are labeled with the isotope above the natural abundance. APE, on the other hand, refers to the percentage of atoms at a specific position that are labeled. researchgate.net
The calculation of isotopic enrichment is crucial for both steady-state and non-steady-state analyses. In steady-state experiments, the plateau enrichment is used to calculate fluxes. oup.com In non-steady-state experiments, the rate of change of enrichment over time is the key parameter. vanderbilt.edu
The following table outlines key parameters and their significance in tracer experiments:
| Parameter | Description | Significance |
| Rate of Appearance (Ra) | The rate at which an endogenous metabolite enters the circulation or a specific pool. | Provides a measure of the production or synthesis rate of the metabolite. |
| Isotopic Enrichment | The fraction of a metabolite pool that is isotopically labeled. | A direct measure of the incorporation of the tracer into the metabolite. |
| Molar Percent Excess (MPE) | The percentage of labeled molecules above the natural abundance. | A common way to express isotopic enrichment, correcting for naturally occurring isotopes. |
| Atom Percent Excess (APE) | The percentage of atoms at a specific position that are isotopically labeled. researchgate.net | Useful for determining positional enrichment and understanding scrambling. researchgate.net |
Accurate measurement of these parameters requires sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can separate and quantify different isotopologues of a metabolite. oup.comnih.gov
Advanced Analytical Methodologies for D 6 13c Galactose and Its Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Abundance and Mass Isotopomer Distribution Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like sugars and their phosphorylated derivatives, chemical derivatization is a necessary prerequisite to increase volatility for GC analysis. restek.com GC-MS provides high chromatographic resolution and sensitive detection, making it highly suitable for separating and quantifying complex mixtures of metabolites. clinlabint.comnih.gov
To make D-galactose and its metabolites amenable to GC-MS analysis, their polar hydroxyl groups must be chemically modified. Several derivatization methods are commonly employed, each with specific advantages.
Silylation: This is one of the most common techniques, where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. ajrsp.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst are frequently used. psu.edu Trimethylsilylation is effective for galactose, galactitol, and galactonate. researchgate.netnih.gov For ketoses, an initial oximation step is often performed to prevent the formation of multiple isomers, followed by silylation. restek.com This two-step process reduces the number of chromatographic peaks to two (syn and anti isomers), simplifying the chromatogram. restek.com
Acetylation: Alditol acetylation is another robust method. It involves a two-step process: reduction of the sugar's carbonyl group to a hydroxyl group with an agent like sodium borohydride, followed by acetylation of all hydroxyl groups with acetic anhydride (B1165640). restek.com A key advantage is that it produces a single derivative peak for each sugar, which simplifies identification and quantification. restek.comrestek.com However, a limitation is that different sugars can sometimes yield the same derivative. restek.com
Aldononitrile Acetate Formation: This method is particularly useful for aldoses like galactose. The sugar is converted to an aldononitrile by reaction with hydroxylamine, followed by acetylation. This procedure creates a single, stable derivative, avoiding the multiple peaks associated with anomeric forms. oup.comlookchem.com It has been successfully used to quantify D-galactose in plasma. oup.com
A comparison of common derivatization approaches is presented below.
| Derivatization Method | Target Analytes | Key Features | Common Reagents |
| Trimethylsilylation (TMS) | Galactose, Galactitol, Galactonate, Galactose-1-phosphate | Highly versatile and common; can produce multiple peaks for reducing sugars unless combined with oximation. restek.comajrsp.com | BSTFA, TMCS, Pyridine psu.edu |
| Alditol Acetylation | Aldoses and Ketoses | Produces a single peak per sugar, simplifying quantification. Laborious procedure. restek.comrestek.com | Sodium borohydride, Acetic anhydride restek.com |
| Aldononitrile Acetylation | Aldoses | Forms a single, stable derivative; avoids anomeric peak splitting. oup.comlookchem.com | Hydroxylamine hydrochloride, Acetic anhydride oup.com |
| Trimethylsilyl-dithioacetal (TMSD) | Aldoses, Ketoses, Uronic acids, Amino sugars | Simultaneous analysis of multiple carbohydrate classes, producing a single peak for each. nih.gov | Ethanethiol, HMDS, TMCS nih.gov |
To maximize the sensitivity and specificity of detecting ¹³C-labeled metabolites, GC-MS operational modes can be optimized.
Selective Ion Monitoring (SIM): Instead of scanning a full mass range, SIM mode involves monitoring only a few specific mass-to-charge (m/z) ions. nih.gov This dramatically increases the signal-to-noise ratio and lowers the limits of detection. For D-[6-¹³C]Galactose studies, SIM is programmed to detect the m/z ions corresponding to specific fragments of both the unlabeled (M) and the ¹³C-labeled (M+1, M+2, etc.) metabolite. For instance, in the analysis of a TMS-derivatized galactose-1-phosphate, a key fragment ion at m/z 204 is monitored. psu.eduresearchgate.net When a ¹³C isotope is present at a position within this fragment, a corresponding ion at m/z 205 is observed. researchgate.net The ratio of these ion intensities allows for the precise calculation of isotopic enrichment.
Chemical Ionization (CI): While standard Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, Chemical Ionization (CI) is a "soft" ionization method that results in less fragmentation and often preserves the molecular ion or produces a stable protonated molecule ([M+H]⁺). researchgate.netnih.gov This is highly advantageous for isotopologue analysis, as it provides a clear view of the mass distribution of the intact molecule, making it easier to determine the number of ¹³C atoms incorporated. nih.gov Methane (B114726) and isobutane (B21531) are common reagent gases for CI, with isobutane often showing the best performance for detecting isotopologues in central carbon metabolism intermediates. nih.govchemrxiv.org Studies have shown that for analyzing ¹³C labeling in saccharides, CI is superior to EI for isotopomer quantification. nih.gov For example, in the analysis of aldononitrile pentaacetate derivatives of galactose, positive chemical ionization with methane as the reactant gas allows for clear monitoring of the [MH-60]⁺ ion, enabling the assessment of ¹²C, ¹³C, and U-¹³C₆ labeled species. oup.com
Isotope dilution mass spectrometry is the gold standard for the accurate quantification of metabolites. This approach involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., D-[UL-¹³C]galactitol) as an internal standard to the sample. researchgate.netnih.gov Because the internal standard is chemically identical to the analyte, it co-purifies through all sample preparation steps, correcting for any losses. The concentration of the endogenous metabolite is then determined by the ratio of the signal from the unlabeled analyte to that of the labeled internal standard.
Galactose-1-phosphate (Gal-1-P): A GC-MS isotope-dilution method has been developed for quantifying Gal-1-P in erythrocytes. psu.edu The method uses α-D-[2-¹³C]Gal-1-P as an internal standard. After derivatization to its TMS form, the ions at m/z 204 (unlabeled) and m/z 205 (labeled) are monitored in SIM mode. researchgate.net This method is precise and can be used over a wide range of concentrations. psu.edu
Galactitol and Galactonate: A simultaneous quantification method for urinary galactitol and galactonate has been established using isotope-dilution GC-MS. researchgate.netnih.gov This method utilizes D-[UL-¹³C]galactitol and D-[UL-¹³C]galactonate as internal standards and prepares TMS derivatives for analysis. researchgate.net The method demonstrates good linearity and precision, enabling the reliable measurement of these alternate pathway metabolites. researchgate.netnih.gov
| Metabolite | Internal Standard | Derivatization | Key Ions Monitored (m/z) | Application |
| Galactose-1-phosphate | α-D-[2-¹³C]Gal-1-P psu.edu | Trimethylsilylation (TMS) psu.edu | 204 / 205 researchgate.net | Erythrocyte analysis psu.edu |
| Galactitol | D-[UL-¹³C]galactitol researchgate.net | Trimethylsilylation (TMS) researchgate.net | Not specified | Urine and RBC analysis researchgate.net |
| Galactonate | D-[UL-¹³C]galactonate researchgate.net | Trimethylsilylation (TMS) researchgate.net | Not specified | Urine and RBC analysis researchgate.net |
Optimization of Selective Ion Monitoring (SIM) and Chemical Ionization Modes for 13C Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) and Isotope Ratio Mass Spectrometry (LC/IRMS) for D-[6-13C]Galactose Tracing
Liquid chromatography-based methods offer significant advantages for the analysis of polar and thermally labile compounds like sugars, often eliminating the need for derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS): Modern LC-MS systems provide high throughput and sensitivity for metabolomics. mdpi.com For isotopic studies, LC-MS can be used to measure the enrichment of labeled compounds like D-[¹³C₆]glucose with high precision. nih.gov The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating highly polar compounds like sugars. mdpi.com The main advantage of LC-MS is the reduced sample preparation, as derivatization is often unnecessary, which saves time and reduces potential analytical errors. researchgate.net
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC/IRMS): This technique provides the highest precision for measuring stable isotope ratios (e.g., ¹³C/¹²C). thermofisher.com In an LC/IRMS system, the compounds separated by the LC are converted to CO₂ gas (e.g., through wet chemical oxidation) before entering the IRMS. researchgate.net LC/IRMS is considered the technique of choice for the high-precision analysis of ¹³C in individual sugars. thermofisher.com It can detect very small differences in isotope ratios, making it suitable for tracer experiments using low amounts of labeled substrate. thermofisher.comnih.gov Studies using ¹³C-galactose have successfully employed LC/IRMS to measure galactose and glucose enrichment in plasma with minimal sample processing. nih.govresearchgate.net
Stable isotope tracing with compounds like D-[6-¹³C]Galactose is a powerful approach to map metabolic networks. By introducing the labeled substrate into a biological system, researchers can track the ¹³C label as it is incorporated into various downstream metabolites.
LC-MS-based metabolomics is ideally suited for this application. biorxiv.org Following the administration of D-[6-¹³C]Galactose, cell or tissue extracts can be analyzed by LC-MS to identify and quantify a wide array of labeled metabolites. This allows for the direct measurement of carbon routing from galactose into pathways such as glycolysis (via conversion to glucose-6-phosphate), the pentose (B10789219) phosphate (B84403) pathway, and the synthesis of glycoconjugates. biorxiv.orgrug.nl For example, tracing experiments with labeled glucose have been used to investigate the synthesis of nonessential amino acids and the activity of the Krebs cycle. researchgate.net By analyzing the mass isotopomer distribution in key intermediates, it is possible to calculate the relative contributions of different pathways and quantify metabolic fluxes, providing a dynamic view of cellular metabolism. mdpi.comnorthwestern.edu
Enhanced Precision and Throughput for Isotopic Enrichment Analysis in this compound Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Metabolite Identification and Labeling Pattern Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful analytical technique for studying the metabolic fate of D-[6-¹³C]Galactose. Its non-destructive nature and ability to provide detailed structural and quantitative information make it indispensable for tracing the ¹³C label through complex metabolic networks. frontiersin.org NMR can precisely identify the position of the isotope within a molecule, a capability that is crucial for deciphering pathway activities and fluxes. nih.govspringernature.com This allows researchers to track the transformation of the ¹³C label from the C-6 position of galactose into various downstream metabolites, providing a dynamic view of cellular metabolism. frontiersin.orgnih.gov
¹³C NMR Spectroscopy for Carbon Scrambling and Positional Enrichment Determination in D-[6-¹³C]Galactose Metabolic Products
When D-[6-¹³C]Galactose is introduced into a biological system, it is first metabolized through the Leloir pathway, where it is converted to ¹³C-labeled glucose-6-phosphate (G6P). nih.gov In this initial conversion, the label remains at the C-6 position. However, subsequent metabolism through central carbon pathways like glycolysis and the pentose phosphate pathway (PPP) can lead to the redistribution, or "scrambling," of the ¹³C label to other carbon positions in downstream metabolites. researchgate.net ¹³C NMR spectroscopy is exceptionally well-suited to detect these changes, providing precise information on positional isotopomer distribution. nih.govismrm.org
The fate of the ¹³C label from the C-6 position of the initial galactose molecule serves as a direct indicator of the metabolic pathways that are active.
Glycolysis: In the glycolytic pathway, the C-6 of glucose-6-phosphate becomes the C-3 (methyl carbon) of pyruvate (B1213749) and, subsequently, lactate (B86563). Direct detection of a ¹³C signal at the C-3 position of lactate confirms glycolytic processing of the galactose-derived carbon.
Pentose Phosphate Pathway (PPP): The PPP generates different labeling patterns. The oxidative branch does not metabolize the C-6 carbon, but the non-oxidative branch involves a series of carbon-shuffling reactions (transketolase and transaldolase) that can redistribute the C-6 label to other positions. researchgate.netbiorxiv.org For example, recycling of metabolites through the non-oxidative PPP can lead to the label appearing at the C-1 or C-2 position of glyceraldehyde-3-phosphate, which then re-enters glycolysis. This results in "scrambled" labeling patterns in pyruvate and lactate, such as ¹³C₁- and ¹³C₂-lactate. researchgate.net Observing these scrambled isotopologues provides evidence of active non-oxidative PPP flux.
The ability of NMR to distinguish and quantify these different positional isotopomers allows for the determination of relative pathway activities. nih.govmit.edu For instance, the ratio of scrambled lactate isotopologues to directly labeled ¹³C₃-lactate can be used to infer the activity of the PPP relative to glycolysis. researchgate.netnih.gov
Table 1: Predicted ¹³C Labeling Patterns in Key Metabolites from D-[6-¹³C]Galactose
| Precursor | Pathway | Key Metabolite | Predicted ¹³C Position(s) | Metabolic Insight |
| D-[6-¹³C]Galactose | Leloir Pathway | Glucose-6-Phosphate | C-6 | Entry into central carbon metabolism |
| D-[6-¹³C]Galactose | Glycolysis (Direct) | Pyruvate / Lactate | C-3 | Activity of the glycolytic pathway |
| D-[6-¹³C]Galactose | Pentose Phosphate Pathway (Non-oxidative) & Glycolysis | Pyruvate / Lactate | C-1, C-2, C-3 | Carbon scrambling indicates PPP activity |
| D-[6-¹³C]Galactose | TCA Cycle (via Pyruvate Dehydrogenase) | Citrate / Glutamate (B1630785) | C-2, C-4 of Glutamate | Entry of glycolytic carbon into TCA cycle |
Multidimensional NMR Techniques for Structural Elucidation of Complex Biomolecules Labeled with D-[6-¹³C]Galactose
While 1D ¹³C NMR is excellent for determining positional enrichment, multidimensional NMR techniques are essential for resolving the complex structures of biomolecules that incorporate the D-[6-¹³C]Galactose label, such as glycoproteins. nih.govnih.gov The increased spectral dispersion of ¹³C, combined with correlations to other nuclei (like ¹H and ¹⁵N), overcomes the severe signal overlap often found in 1D spectra of large molecules. nih.govbitesizebio.com
Isotope-edited and isotope-filtered experiments leverage the presence of the ¹³C label to specifically observe signals from the labeled carbohydrate moiety or its immediate surroundings. nih.gov This allows for the structural characterization of glycans attached to proteins, providing insights into their conformation and interactions. acs.org
Several multidimensional NMR experiments are critical in this context:
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the ¹³C nucleus with its directly attached proton(s). mdpi.com It is often the starting point for assigning the resonances of the ¹³C-labeled galactose unit within a larger biomolecule.
TOCSY (Total Correlation Spectroscopy): Experiments like HSQC-TOCSY extend the correlation along the entire proton spin system of the sugar ring. nih.gov This is invaluable for assigning all the proton and carbon signals within the galactose residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close to each other (<5 Å). nih.gov Isotope-filtered NOESY experiments (e.g., ¹³C-edited NOESY-HSQC) are particularly powerful for identifying the specific amino acid residues on the protein surface that are in close contact with the ¹³C-labeled galactose. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between carbons and protons over two or three bonds, which is crucial for determining the linkage between the labeled galactose and the rest of the glycan chain or between different sugar residues. frontiersin.org
Through these advanced techniques, researchers can build a detailed 3D model of how D-[6-¹³C]Galactose-labeled glycans are structured and oriented on the surface of proteins. researchgate.net
Table 2: Multidimensional NMR Techniques for Analyzing D-[6-¹³C]Galactose Labeled Biomolecules
| NMR Experiment | Information Provided | Application for D-[6-¹³C]Galactose |
| HSQC | ¹H-¹³C one-bond correlations | Assigns C-H pairs of the galactose ring |
| HSQC-TOCSY | ¹H-¹³C correlations through the entire ¹H spin system | Complete assignment of all sugar ring protons and carbons |
| ¹³C-edited NOESY | Through-space proximity between protons | Maps the interaction interface between the galactose unit and the protein surface |
| HMBC | ¹H-¹³C correlations over 2-3 bonds | Determines glycosidic linkages and sequence of monosaccharides |
| (H)CC-TOCSY | ¹³C-¹³C correlations | Traces the carbon backbone of uniformly ¹³C-labeled sugars |
Quantitative NMR Approaches in D-[6-¹³C]Galactose Tracer Studies for Absolute Metabolite Concentrations
Quantitative NMR (qNMR) provides a robust method for determining the absolute concentrations of metabolites in a complex mixture, a critical requirement for metabolic flux analysis. frontiersin.orgnih.gov Unlike other analytical techniques that may require calibration curves for each analyte, qNMR can provide absolute quantification by comparing the integrated signal area of a metabolite to that of a certified internal standard of known concentration. nih.govresolvemass.cafrontiersin.org
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. frontiersin.org To achieve accurate quantification, several experimental conditions must be strictly controlled:
Full Spin-Lattice Relaxation: A sufficiently long relaxation delay (D1) between scans is crucial to ensure that all nuclei have fully returned to thermal equilibrium before the next pulse. resolvemass.ca A common rule of thumb is to use a delay of at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of the signals being quantified. frontiersin.org
Selection of an Internal Standard: The internal standard must be chemically stable, soluble in the same solvent as the sample, and have at least one resonance peak that is sharp and well-resolved from any analyte signals. nih.govresolvemass.ca Commonly used standards for biofluid analysis include TSP, DSS, maleic acid, and fumaric acid. nih.govnih.govfrontiersin.org
Signal Selection: For quantification, a signal from the metabolite of interest must be chosen that is free from overlap with other signals in the spectrum. frontiersin.org
In the context of D-[6-¹³C]Galactose tracing, qNMR allows researchers to measure the absolute pool sizes of key metabolites like lactate, glutamate, and glucose-6-phosphate. nih.gov By combining these absolute concentration measurements with the positional enrichment data obtained from ¹³C NMR, it is possible to calculate metabolic fluxes with high accuracy, providing a quantitative measure of the rate of metabolic reactions. nih.gov Isotope dilution strategies, where a known amount of a ¹³C-labeled standard is added to a sample, can also be employed with NMR detection to precisely quantify the corresponding unlabeled metabolite. acs.orgacs.org
Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) with D-[6-¹³C]Galactose Isotope Tracing
To gain a comprehensive, systems-level understanding of cellular function, data from D-[6-¹³C]Galactose tracing is increasingly being integrated with other "omics" technologies, primarily metabolomics and proteomics. This multi-omics approach, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), provides a more complete picture by connecting changes in metabolic fluxes with corresponding changes in the levels of metabolites and the proteins that regulate these pathways. nih.govnih.govpostersessiononline.eu
Metabolomics Integration: Untargeted metabolomics, typically performed with mass spectrometry (MS), provides a global snapshot of all detectable metabolites in a cell or tissue. acs.org When combined with D-[6-¹³C]Galactose tracing, this allows for the simultaneous measurement of total metabolite pool sizes (from unlabeled samples) and the fractional enrichment of these pools from the labeled tracer. frontiersin.org This integrated approach can reveal not only which pathways are active (from the isotope tracing) but also how these pathways are regulated, as indicated by the accumulation or depletion of specific intermediates. frontiersin.orgfrontiersin.org
Proteomics Integration: Proteomics measures the abundance of thousands of proteins in a sample. Integrating proteomics data with D-[6-¹³C]Galactose tracing can directly link observed metabolic fluxes to the expression levels of the enzymes that catalyze these reactions. For example, an observed increase in flux through a particular pathway, as measured by the incorporation of the ¹³C label, can be correlated with the upregulation of the enzymes in that pathway. This provides strong evidence for the functional consequence of changes in protein expression. Recent studies have demonstrated the power of using ¹³C-labeling in conjunction with proteomics to infer metabolic interactions and pathway activity. creative-proteomics.comwistar.org
By combining these layers of biological information—metabolic fluxes, metabolite concentrations, and protein abundances—researchers can construct more accurate and predictive models of cellular metabolism. This integrated approach is crucial for understanding complex biological states and identifying key regulatory nodes that control metabolic reprogramming.
Table 3: Benefits of Integrating Omics with D-[6-¹³C]Galactose Tracing
| Integrated Approach | Key Data Generated | Biological Questions Addressed |
| SIRM (Isotope Tracing + Metabolomics) | Fractional enrichment of metabolites, total metabolite pool sizes | What are the active metabolic pathways and how are their intermediates regulated? |
| Isotope Tracing + Proteomics | Metabolic fluxes, protein expression levels | How do changes in enzyme abundance affect the rate of metabolic reactions? |
| Isotope Tracing + Metabolomics + Proteomics | Fluxes, metabolite levels, protein levels | Provides a holistic, systems-level view of metabolic regulation and cellular function. |
Applications of D 6 13c Galactose in Fundamental Metabolic Research
Elucidation of Carbohydrate Metabolic Pathways
The strategic placement of the carbon-13 isotope at the C6 position of galactose allows for precise tracking of its metabolic fate. This is particularly valuable for dissecting the intricate network of interconnected carbohydrate metabolic pathways.
Galactose Catabolism: Dissection of the Leloir Pathway and Alternative Metabolic Routes using D-[6-13C]Galactose Tracer
The primary route for galactose catabolism is the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate. wikipedia.orgnumberanalytics.com The use of this compound has been instrumental in confirming and quantifying the flux through this critical pathway. researchgate.net
The process begins with the conversion of β-D-galactose to its active form, α-D-galactose, by galactose mutarotase. wikipedia.org Subsequently, galactokinase phosphorylates α-D-galactose to form galactose-1-phosphate. wikipedia.orgresearchgate.net In the next step, D-galactose-1-phosphate uridylyltransferase facilitates the conversion of galactose-1-phosphate to UDP-galactose, utilizing UDP-glucose as a donor. wikipedia.org Finally, UDP-galactose 4-epimerase regenerates UDP-glucose from UDP-galactose, completing the cycle. wikipedia.org The resulting glucose-1-phosphate can then enter various metabolic pathways. researchgate.net
By tracing the ¹³C label from D-[6-¹³C]Galactose, researchers can follow its incorporation into intermediates of the Leloir pathway, such as galactose-1-phosphate and UDP-galactose. The detection of the ¹³C label in these molecules provides direct evidence of a functional Leloir pathway. researchgate.net Furthermore, the rate of appearance of the label in these intermediates can be used to determine the metabolic flux through the pathway.
Glycolytic and Gluconeogenic Fluxes: Interconversion with Glucose and Glycogenesis elucidated by this compound Tracing
Once converted to glucose-1-phosphate via the Leloir pathway, the ¹³C-labeled carbon from D-[6-¹³C]Galactose can enter the central carbohydrate metabolism. Phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate, a key intermediate that sits (B43327) at the crossroads of several major pathways. wikipedia.orgresearchgate.netisotope.com
The labeled glucose-6-phosphate can then proceed through glycolysis, a process that breaks down glucose to pyruvate (B1213749), generating ATP. Tracing the ¹³C label from D-[6-¹³C]Galactose into glycolytic intermediates and end products like lactate (B86563) provides a measure of the contribution of galactose to cellular energy production. d-nb.info
Conversely, the labeled carbon can be directed towards gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. The appearance of the ¹³C label in glucose synthesized by cells incubated with D-[6-¹³C]Galactose demonstrates the interconversion of galactose to glucose. Furthermore, the labeled glucose-6-phosphate can be used for glycogen (B147801) synthesis (glycogenesis). Studies using isotopically labeled galactose have helped to quantify the direct and indirect pathways of hepatic glycogen synthesis. researchgate.net
Pentose (B10789219) Phosphate (B84403) Pathway Contributions and Anaplerotic Fluxes Informed by this compound Metabolism
The glucose-6-phosphate derived from D-[6-¹³C]Galactose can also be shunted into the pentose phosphate pathway (PPP). mdpi.comcreative-proteomics.com The PPP is crucial for producing NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and for generating precursors for nucleotide synthesis. creative-proteomics.com
Metabolic flux analysis using ¹³C-labeled tracers, including derivatives of galactose, allows for the determination of the relative flux through the oxidative and non-oxidative branches of the PPP. nih.govbiorxiv.org The position of the ¹³C label from D-[6-¹³C]Galactose is particularly informative. As the C6 carbon is retained through the initial oxidative phase of the PPP, its presence in PPP intermediates and products can be tracked to quantify the pathway's activity. frontiersin.org This provides insights into how cells allocate carbon from galactose to meet their anabolic and redox needs.
Tricarboxylic Acid (TCA) Cycle Fluxes and Anabolic Contributions from this compound-Derived Carbon
The pyruvate generated from the glycolysis of D-[6-¹³C]Galactose-derived glucose can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle. The TCA cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA to CO₂ to generate ATP, and for providing precursors for the biosynthesis of amino acids and other molecules. science.gov
By tracking the ¹³C label from the C6 position of galactose as it scrambles through the various intermediates of the TCA cycle, such as citrate, α-ketoglutarate, succinate, and malate, researchers can quantify the rate of TCA cycle activity. nih.gov This type of ¹³C-metabolic flux analysis provides a detailed picture of mitochondrial metabolism and the anabolic contributions of galactose-derived carbon to the synthesis of essential cellular components. science.govshimadzu.com For instance, the incorporation of the label into amino acids like glutamate (B1630785) and aspartate, which are derived from TCA cycle intermediates, can be measured to understand the anabolic fate of galactose. researchgate.net
Glycobiology and Glycan Biosynthesis Research
Beyond its role in central energy metabolism, galactose is a fundamental building block for a vast array of complex carbohydrates, collectively known as glycans. D-[6-¹³C]Galactose is an invaluable tool for studying the synthesis and metabolism of these vital biomolecules.
Tracing this compound Incorporation into Glycoproteins, Glycolipids, and Other Complex Carbohydrates
Glycans, which are attached to proteins to form glycoproteins and to lipids to form glycolipids, play critical roles in cell-cell recognition, signaling, and immune responses. numberanalytics.com The biosynthesis of these complex structures occurs through the sequential addition of monosaccharides, including galactose, from their activated nucleotide sugar forms, such as UDP-galactose. numberanalytics.com
By introducing D-[6-¹³C]Galactose to cells or organisms, scientists can trace its incorporation into these complex carbohydrates. nih.govresearchgate.netnih.gov Using mass spectrometry, researchers can detect the mass shift caused by the ¹³C isotope in specific glycan structures, confirming the utilization of exogenous galactose in their synthesis. pnas.orgpsu.edu This approach allows for the detailed analysis of the pathways and kinetics of glycoprotein (B1211001) and glycolipid biosynthesis. nih.gov
The ability to trace the fate of the labeled galactose provides insights into the regulation of glycosylation and how it is affected by different physiological and pathological conditions. It also aids in understanding the turnover rates of different glycoconjugates. nih.gov
Characterization of Glycosyltransferase and Glycosidase Activities using this compound as a Labeled Substrate
D-[6-¹³C]Galactose is an invaluable tool for characterizing the activity of enzymes involved in glycan synthesis and degradation, namely glycosyltransferases and glycosidases.
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, which can be a growing glycan chain, a lipid, or a protein. By using UDP-D-[6-¹³C]Galactose as the donor substrate, researchers can monitor the incorporation of the labeled galactose into oligosaccharides or glycoconjugates. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used in these assays. nih.gov The unique chemical shift of the ¹³C-labeled carbon allows for the direct observation and quantification of the newly formed glycosidic bond, providing a sensitive measure of glycosyltransferase activity. This approach has been used to study the specificity and kinetics of various galactosyltransferases.
Glycosidases are enzymes that cleave glycosidic bonds. The activity of galactosidases can be assayed using a substrate that has been synthesized with D-[6-¹³C]Galactose. The enzymatic cleavage of the ¹³C-labeled galactose from the substrate can be monitored over time, providing a measure of enzyme activity. oiv.int This method offers a continuous and non-radioactive alternative to traditional colorimetric or fluorometric assays. nih.gov
A key advantage of using D-[6-¹³C]Galactose in these enzymatic assays is the ability to perform them in complex biological mixtures, such as cell lysates or even in living cells, due to the specificity of the NMR signal.
Structural and Interaction Studies of Glycans and Glycoconjugates Labeled with this compound
The incorporation of D-[6-¹³C]Galactose into glycans and glycoconjugates provides a powerful handle for detailed structural and interaction studies using NMR spectroscopy. d-nb.infozenodo.org The large chemical shift dispersion of ¹³C compared to protons (¹H) helps to resolve spectral overlap, which is a common challenge in the NMR analysis of complex carbohydrates. d-nb.info
Structural Elucidation: Site-specific labeling with ¹³C, as in D-[6-¹³C]Galactose, is particularly useful for determining the three-dimensional structure and conformation of oligosaccharides. d-nb.info The ¹³C label can provide valuable distance and angle information through the measurement of J-coupling constants and residual dipolar couplings (RDCs). This information is critical for understanding the flexibility and dynamics of glycan chains, which are often poorly defined in crystallographic studies due to their inherent mobility. rsc.org
Interaction Studies: When a glycan labeled with D-[6-¹³C]Galactose binds to a protein, such as a lectin or an antibody, changes in the NMR spectrum of the labeled carbon can be observed. d-nb.info These changes, which can include shifts in resonance frequency (chemical shift perturbation) and alterations in relaxation properties, provide information about the binding interface and the conformation of the glycan in the bound state. d-nb.info Saturation Transfer Difference (STD)-NMR experiments combined with ¹³C-labeling can pinpoint the specific sugar residues involved in the interaction. d-nb.info This approach has been instrumental in mapping the binding epitopes of various carbohydrate-binding proteins. d-nb.info
Table 1: Applications of D-[6-¹³C]Galactose in Enzyme and Structural Studies
| Application Area | Technique | Information Gained | Example Study |
|---|---|---|---|
| Glycosyltransferase Activity | NMR Spectroscopy | Kinetics, substrate specificity, and mechanism of galactose incorporation. | Monitoring the enzymatic synthesis of poly-LacNAc chains using UDP-UL-¹³C₆-galactose to distinguish individual LacNAc unit contributions to galectin binding. d-nb.info |
| Glycosidase Activity | NMR or Mass Spectrometry | Rate of cleavage of ¹³C-labeled galactose from a substrate. | Assessing β-galactosidase activity by monitoring the release of ¹³C-labeled galactose. |
| Glycan Structure & Dynamics | NMR Spectroscopy (J-couplings, RDCs) | Conformational analysis and flexibility of glycan chains. | Using selectively ¹³C-labeled glycans to overcome chemical shift degeneracy and obtain detailed structural information. d-nb.info |
| Glycan-Protein Interactions | NMR Spectroscopy (Chemical Shift Perturbation, STD-NMR) | Mapping of binding epitopes and characterizing the bound conformation of the glycan. | Identifying the preferred binding epitope of galectins on repeating poly-LacNAc sequences using selectively ¹³C-labeled galactose. d-nb.info |
Metabolic Studies in Diverse Biological Systems
D-[6-¹³C]Galactose is a versatile tracer for investigating metabolic pathways in a variety of biological contexts, from isolated cells to whole organisms.
In Vitro Cell Culture Models for this compound Metabolic Analysis (e.g., Lymphoblasts, Specific Cell Lines)
In vitro cell culture systems provide a controlled environment to study cellular metabolism. mdpi.com Human primary myotubes, for instance, are used to study mitochondrial function. plos.org When these cells are cultured in a medium where glucose is replaced by galactose, they are forced to rely more on oxidative phosphorylation for energy, as the glycolytic metabolism of galactose yields no net ATP. plos.org
The use of D-[6-¹³C]Galactose in such models allows for detailed metabolic flux analysis. By tracking the incorporation of the ¹³C label into various downstream metabolites using techniques like mass spectrometry or NMR, researchers can quantify the flux through different pathways, such as the Leloir pathway, glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. frontiersin.org For example, studies in acute myeloid leukaemia (AML) cell lines have used ¹³C-labeled sugars, including galactose, to map how different sugar sources fuel metabolism and affect sensitivity to metabolic inhibitors. mdpi.com These studies have shown that AML cells can utilize galactose, which influences their growth rate and response to certain drugs. mdpi.com
In Vivo Animal Models for this compound Tracer Studies in Organ and Tissue Metabolism
Animal models are essential for understanding how metabolism is regulated at the whole-body level. nih.gov Administering D-[6-¹³C]Galactose to animal models, such as mice, allows for the investigation of galactose metabolism and its interactions with other metabolic pathways in specific organs and tissues. nih.govuky.edu
Following the administration of the labeled galactose, tissue samples can be collected and analyzed to determine the distribution and incorporation of the ¹³C label into various metabolites. This provides a snapshot of metabolic activity in different organs like the liver, kidney, and brain. researchgate.net For instance, studies in mice with a genetic deletion of the galactose-1-phosphate uridyltransferase (GALT) enzyme, a model for galactosemia, have used [1-¹³C]galactose to demonstrate the conversion of galactose to hepatic UDP-glucose, even in the absence of a functional Leloir pathway. researchgate.net These in vivo tracer studies are crucial for understanding inter-organ metabolism and the systemic effects of metabolic diseases. nih.gov
Investigations of Microbial Metabolic Activity and Inter-Species Cross-Feeding Dynamics with this compound
In microbial communities, different species often engage in metabolic cross-feeding, where one species consumes the metabolic byproducts of another. D-[6-¹³C]Galactose is a valuable tool for dissecting these complex interactions. nih.govembopress.org
A notable example is the study of co-cultures of Saccharomyces cerevisiae (yeast) and Lactococcus lactis (bacterium) grown on lactose (B1674315). nih.govembopress.orgnih.gov By labeling the galactose moiety of lactose with ¹³C, researchers were able to trace the flow of carbon between the two species. nih.govembopress.orgresearchgate.net The results showed that L. lactis breaks down lactose into glucose and galactose, consuming the glucose and secreting the ¹³C-labeled galactose. embopress.org The yeast then takes up and utilizes this labeled galactose. nih.govembopress.org This elegant use of isotope tracing, combined with proteomics and analysis of extracellular metabolites, revealed a multi-layered cross-feeding relationship, including the exchange of amino acids. nih.govembopress.org
This compound in the Study of Metabolic Perturbations and Models of Impaired Galactose Catabolism
D-[6-¹³C]Galactose, and more commonly [1-¹³C]galactose, is particularly important in studying inborn errors of galactose metabolism, such as classical galactosemia, which is caused by a deficiency in the GALT enzyme. nih.gov This deficiency leads to the accumulation of toxic metabolites. oup.com
The [¹³C]galactose breath test is a non-invasive method used to assess an individual's whole-body capacity to oxidize galactose. nih.govresearchgate.net After oral administration of ¹³C-labeled galactose, the rate of its conversion to ¹³CO₂ is measured in the exhaled breath. nih.gov Patients with galactosemia exhibit a significantly reduced ability to oxidize galactose compared to healthy individuals. nih.govresearchgate.net This test can help in diagnosing and discriminating between different genotypes of GALT deficiency. nih.gov
Table 2: Research Findings from [¹³C]Galactose Breath Tests in Galactosemia
| Study Population | Tracer Used | Time Point | Cumulative % of ¹³C Recovered in Breath (CUMPCD) | Key Finding |
|---|---|---|---|---|
| Healthy Children (1-7 years) | [1-¹³C]galactose | 120 min | 0.4% to 5.58% | The breath test effectively discriminates between children with and without GALT deficiencies. nih.gov |
| Galactosemic Children (1-7 years) | [1-¹³C]galactose | 120 min | 0.03% to 1.67% | |
| Patients with Classic Galactosemia | [1-¹³C]galactose | 120 min | < 2% | A cut-off of <2% recovery at 2 hours is indicative of classic galactosemia. nih.gov |
| Patients with Variant Phenotypes | [1-¹³C]galactose | 120 min | 7.31% to 25.81% | The test can distinguish between different clinical severities of the disease. nih.gov |
These studies demonstrate the critical role of ¹³C-labeled galactose in diagnosing metabolic perturbations and in advancing our understanding of the pathophysiology of impaired galactose catabolism. scielo.brsemanticscholar.org
Computational Modeling and Data Interpretation in 13c Metabolic Flux Analysis 13c Mfa Utilizing D 6 13c Galactose Data
Development and Refinement of Constraint-Based Metabolic Network Models for D-[6-¹³C]Galactose Tracer Data Interpretation
The foundation of any ¹³C-MFA study is the metabolic network model. This model serves as a mathematical representation of the biochemical reactions occurring within a cell. For the interpretation of D-[6-¹³C]Galactose data, these models must accurately depict the pathways of galactose catabolism, such as the Leloir pathway, and its connections to central carbon metabolism.
Model Construction: Constraint-based models, particularly at the genome-scale (Genome-Scale Metabolic Models, or GSMMs), provide a comprehensive framework for flux analysis. frontiersin.orgfrontiersin.org The reconstruction process involves compiling all known metabolic reactions for an organism from genomic and biochemical data. frontiersin.org For a D-[6-¹³C]Galactose experiment, the model must include:
Reaction Stoichiometry: A balanced chemical equation for every metabolic reaction, forming a stoichiometric matrix (S). frontiersin.orgfrontiersin.org This matrix defines the fundamental mass balance constraints, where the production rate of each metabolite must equal its consumption rate at metabolic steady state. helsinki.fi
Carbon Atom Transitions: A detailed map of how carbon atoms are rearranged in each reaction. For instance, it must specify that the ¹³C label on the sixth carbon of galactose is transferred to a specific position in glucose-6-phosphate and subsequent metabolites in the Leloir pathway. frontiersin.org
Compartmentalization: For eukaryotic cells, reactions and metabolites must be assigned to specific cellular compartments, such as the cytosol or mitochondria, as this affects metabolite pooling and flux routes. nih.gov
Model Refinement with Tracer Data: While GSMMs are powerful, they often define a vast space of possible flux distributions. researchgate.net Data from D-[6-¹³C]Galactose experiments provide crucial constraints to drastically reduce this solution space and refine the model. nih.gov A recently developed method, 2-scale ¹³C-MFA (2S-¹³C-MFA), effectively integrates the comprehensive scope of GSMMs with the precise constraints from labeling data. frontiersin.org This approach models metabolism at two resolutions: a core model with detailed carbon transitions for central pathways directly affected by the tracer, and a genome-scale model where only stoichiometry constrains the fluxes in the peripheral metabolism. nih.govfrontiersin.org
This integration allows for the validation and refinement of the metabolic network. nih.gov If the flux distribution that best fits the D-[6-¹³C]Galactose labeling data is inconsistent with a viable state in the genome-scale model, it indicates potential errors or missing pathways in the model reconstruction. nih.gov Thus, the labeling data serves not only to quantify fluxes but also to improve the structural accuracy of the metabolic model itself.
Advanced Algorithms for Flux Estimation and Statistical Confidence Interval Determination from D-[6-¹³C]Galactose Tracer Experiments
Once a metabolic model is established, specialized algorithms are employed to estimate the intracellular fluxes and assess the reliability of these estimates.
Flux Estimation Algorithms: The estimation of metabolic fluxes is formulated as a parameter estimation problem. The goal is to minimize the difference between the experimentally measured isotopic labeling patterns (from techniques like GC-MS or NMR) and the labeling patterns simulated by the model. nih.govplos.org
Two general approaches exist for this task:
Optimization Approach: This is the most common method. It involves iteratively adjusting flux values to minimize a sum-of-squared-residuals objective function until the simulated labeling data optimally fits the experimental measurements. psu.eduhelsinki.fi The development of the Elementary Metabolite Unit (EMU) framework was a significant breakthrough, providing a highly efficient algorithm to simulate isotopic labeling in any complex biochemical network, which is now a component of most modern ¹³C-MFA software. nih.govmit.edufrontiersin.org
Direct Approach: This method augments the linear balance constraints from the steady-state assumption with linear constraints derived from the labeling patterns of metabolites. psu.eduhelsinki.fi
Statistical Confidence and Goodness-of-Fit: A single flux value is insufficient; a robust analysis requires statistical validation. After finding the best-fit flux map, a goodness-of-fit test, typically a chi-squared (χ²) test, is performed. This test assesses whether the model provides a statistically acceptable fit to the data. If the fit is poor, it may suggest the model structure is incorrect or that there are unknown metabolic pathways. plos.orgsci-hub.se
Calculating confidence intervals for each estimated flux is equally critical. These intervals define the range in which the true flux value likely resides. Wide confidence intervals can indicate that the available labeling data, including that from D-[6-¹³C]Galactose, is not sufficient to precisely resolve a particular flux. nih.gov Advanced methods for this include:
Flux Variability Analysis (FVA): This technique calculates the minimum and maximum possible value for each flux that is still consistent with the experimental data, thereby defining the confidence range. frontiersin.org
Bayesian Inference: This statistical approach can incorporate prior knowledge into the flux estimation and provides a robust framework for quantifying uncertainty. numberanalytics.commdpi.com
Monte Carlo Methods: These methods involve running many flux estimations on datasets with randomly added noise (based on measurement error) to generate a distribution of likely flux values, from which confidence intervals can be derived. 13cflux.net
The precision of the final flux map is highly dependent on the choice of tracer. Using specifically labeled substrates like D-[6-¹³C]Galactose in parallel with other tracers (e.g., [1,2-¹³C₂]glucose) can provide complementary information, leading to tighter confidence intervals and a more highly resolved view of metabolism. mdpi.comcortecnet.com
Specialized Software Tools and Platforms for ¹³C-Metabolic Flux Analysis of D-[6-¹³C]Galactose Datasets
A variety of specialized software packages have been developed to handle the complex calculations involved in ¹³C-MFA. These tools provide integrated environments for model construction, flux estimation, statistical analysis, and data visualization. mdpi.comgithub.io While many were initially developed for glucose-based studies, their underlying frameworks are applicable to experiments using D-[6-¹³C]Galactose, provided the metabolic model is correctly defined.
Key software platforms can be categorized by their accessibility and primary platform:
| Software | Key Features | Platform | Availability |
| INCA | Handles both steady-state (MFA) and isotopic non-stationary (INST-MFA) data. nih.gov Integrates with MATLAB. | MATLAB | Proprietary |
| 13CFLUX2 | High-performance suite for simulation and flux estimation. 13cflux.netmdpi.com Implements EMU and Cumomer algorithms. | Standalone | Proprietary |
| METRAN | Based on the breakthrough EMU framework. nih.govmit.edu Designed for tracer experiment design and statistical analysis. | MATLAB | Expedited License |
| OpenFLUX | Efficient modeling software with a graphical user interface. mdpi.comacs.org | MATLAB | Open-Source |
| WUFlux | User-friendly interface with templates for various microbial species. github.io Can correct raw mass spectrometry data. | MATLAB | Open-Source |
| FreeFlux | Performs both steady-state and transient-state flux analysis. acs.org | Python | Open-Source |
| OpenMebius | Handles both conventional and isotopically non-stationary ¹³C-MFA. github.ioshimadzu.com | Not Specified | Open-Source |
| FiatFlux | One of the earlier user-friendly tools for ¹³C-MFA. github.io | MATLAB | Open-Source |
These tools streamline the ¹³C-MFA workflow, from inputting raw labeling data and exchange fluxes to outputting a fully resolved and statistically validated flux map. shimadzu.com Many modern packages, like WUFlux and INCA, offer graphical user interfaces (GUIs) that lower the barrier to entry for researchers without extensive programming skills, facilitating the broader application of ¹³C-MFA for studying complex metabolic systems using tracers like D-[6-¹³C]Galactose. nih.govgithub.io
Emerging Research Directions and Future Perspectives for D 6 13c Galactose in Metabolic Science
Synergistic Integration with Quantitative Proteomics and Lipidomics for Holistic Metabolic Understanding
To achieve a comprehensive, system-level view of metabolism, researchers are increasingly integrating data from multiple "omics" disciplines. D-[6-13C]Galactose is a key facilitator in this integrative approach, bridging the gap between carbohydrate metabolism, protein synthesis, and lipid production.
When this compound is introduced into a biological system, it is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently to glucose-6-phosphate. The 13C label, originating from the C6 position of galactose, is retained in these intermediates. From this central metabolic node, the labeled carbon can be channeled into numerous downstream pathways:
Glycolysis and Amino Acid Synthesis: The labeled glucose-6-phosphate can enter glycolysis, leading to the formation of 13C-labeled pyruvate (B1213749) and acetyl-CoA. These intermediates are precursors for the synthesis of non-essential amino acids. By using quantitative proteomics, specifically 13C-based proteomics, scientists can measure the rate of incorporation of these labeled amino acids into newly synthesized proteins. embopress.org This provides a direct measure of protein turnover and can reveal how metabolic states influence the proteome. embopress.org
De Novo Lipogenesis: The labeled acetyl-CoA can also be used for the synthesis of fatty acids, while the glycolytic intermediate dihydroxyacetone phosphate (B84403) can be reduced to form the glycerol-3-phosphate backbone of complex lipids. Lipidomics analyses can then detect the 13C label in the glycerol (B35011) backbone or fatty acid chains of various lipid species, including triacylglycerides (TAGs) and phospholipids (B1166683). nih.govfrontiersin.org This lipidome-wide 13C flux analysis allows for the estimation of the turnover rates of individual lipid species, offering profound insights into the dynamics of lipid metabolism. nih.gov
The synergistic use of this compound with these advanced analytical platforms enables a holistic understanding of metabolic reprogramming in various contexts, such as metabolic syndrome, cancer, and neurodegenerative diseases. cas.czbiorxiv.org It allows researchers to connect the flux from a specific dietary sugar not just to energy production, but to the synthesis of the very macromolecules that define cellular function and structure—proteins and lipids.
Table 1: Tracing the Fate of this compound in Proteomic and Lipidomic Analyses
| Metabolic Product Analyzed | Omics Platform | Key Metabolic Pathway Investigated | Example Research Insight |
|---|---|---|---|
| 13C-Labeled Amino Acids (e.g., Alanine, Aspartate, Glutamate) | Quantitative Proteomics / Metabolomics | Glycolysis, TCA Cycle, Amino Acid Biosynthesis | Quantifying the contribution of galactose to the synthesis of new proteins under different physiological conditions. embopress.org |
| 13C-Labeled Glycerol Backbone | Lipidomics / Mass Spectrometry | Glycolysis, Glyceroneogenesis | Determining the rate of de novo synthesis of glycerolipids and phospholipids from a galactose source. nih.gov |
| 13C-Labeled Fatty Acids | Lipidomics / Mass Spectrometry | Glycolysis, Fatty Acid Synthesis | Measuring the flux of galactose-derived carbons into newly synthesized fatty acids, indicating lipogenesis rates. |
| 13C-Labeled Glycans | Glycomics / Metabolomics | Hexosamine Biosynthesis Pathway, Leloir Pathway | Tracking the incorporation of galactose into the complex glycans of glycoproteins and glycolipids. biorxiv.org |
Development of High-Throughput and Miniaturized Isotopic Tracing Methods using this compound
Traditional stable isotope tracing studies can be labor-intensive and require significant amounts of material. The future of metabolic research lies in the development of high-throughput and miniaturized methods that allow for rapid, cost-effective, and scalable experiments. This compound is well-suited for integration into these next-generation platforms.
The core of these advanced methods involves scaling down the experimental format, often to 96-well or 384-well microplates, and automating the sample processing and analysis pipelines. This allows for the simultaneous testing of numerous conditions, such as screening compound libraries or characterizing multiple genetic perturbations.
Key developments in this area include:
Automated Liquid Handling: Robotic systems for precise dispensing of cells, this compound tracer, and other reagents into microplates, ensuring reproducibility and reducing manual error.
Rapid Sample Preparation: Miniaturized protocols for quenching metabolism and extracting metabolites directly in the culture plates.
Advanced Mass Spectrometry: Coupling of high-throughput liquid chromatography (LC) systems with high-resolution mass spectrometers (MS) for rapid detection and quantification of 13C-labeled metabolites from small sample volumes. oup.com Methods like gas chromatography-mass spectrometry (GC-MS) remain a cornerstone for analyzing specific derivatives of sugars and their metabolites. oup.comresearchgate.net
These miniaturized systems significantly reduce the consumption of expensive reagents like this compound and allow for metabolic flux analysis on a scale previously unattainable. This is particularly valuable for large-scale genetic screens or drug discovery campaigns where the metabolic effect of thousands of perturbations needs to be assessed.
Table 2: Comparison of Traditional and High-Throughput Isotopic Tracing
| Feature | Traditional Isotopic Tracing | High-Throughput / Miniaturized Tracing |
|---|---|---|
| Experimental Format | Flasks or 6-well plates | 96-well, 384-well, or microfluidic chips |
| Sample Volume | Milliliters (mL) | Microliters (µL) |
| Reagent Consumption | High | Low |
| Throughput | Low (1-10s of samples) | High (100s-1000s of samples) |
| Analysis Time per Sample | Longer | Shorter (with rapid LC gradients) |
| Primary Application | In-depth analysis of a few conditions | Screening, systems-level perturbation analysis |
Novel Applications in Systems Biology, Metabolic Engineering, and Synthetic Biology Research
The ability to precisely quantify metabolic fluxes makes this compound an invaluable tool for emerging fields that seek to understand and manipulate biological systems on a global scale.
Systems Biology: This field aims to develop comprehensive computational models of biological systems. Genome-scale metabolic models (GEMs) are a cornerstone of systems biology, but they often represent a static network of possible reactions. uminho.pt Isotopic tracers like this compound provide the dynamic flux data—the actual rates of reactions—needed to constrain these models and make them truly predictive of cellular behavior. nih.gov By measuring the flow of 13C through the metabolic network, researchers can validate model predictions, identify active and inactive pathways, and uncover novel metabolic interactions within the system. uminho.pt
Metabolic Engineering: The goal of metabolic engineering is to rationally design and modify metabolic pathways in microorganisms or cell lines to improve the production of valuable chemicals, biofuels, or pharmaceuticals. researchgate.net For instance, a key industrial goal is to engineer yeast strains like Saccharomyces cerevisiae to more efficiently utilize galactose, a component of various industrial feedstocks. researchgate.net this compound serves as a critical analytical tool to assess the success of these engineering strategies. By comparing the 13C flux through the galactose utilization pathway in engineered versus wild-type strains, researchers can directly quantify the impact of their genetic modifications on metabolic function.
Synthetic Biology: Taking metabolic engineering a step further, synthetic biology involves the design and construction of entirely new biological parts, devices, and systems. This could involve creating novel metabolic pathways in a host organism to produce non-natural compounds. If a synthetic pathway is designed to use galactose as a starting material, this compound is the ideal tracer to confirm that the pathway is functional and to quantify its output. It allows engineers to debug their synthetic constructs, identify metabolic bottlenecks, and optimize the flow of carbon toward the desired product.
Table 3: Applications of this compound in Modern Biology
| Field | Example Research Question | Role of this compound | Expected Outcome |
|---|---|---|---|
| Systems Biology | How does a cell dynamically allocate galactose-derived carbon between energy production and biomass synthesis? | Provides quantitative flux data to constrain and validate a genome-scale metabolic model. nih.gov | A more accurate, predictive model of cellular metabolism. |
| Metabolic Engineering | Does overexpression of the galactokinase gene increase the rate of galactose utilization in yeast? researchgate.net | Measures the rate of 13C incorporation from galactose into downstream metabolites (e.g., glycolytic intermediates). | Quantification of pathway improvement and identification of new rate-limiting steps. |
| Synthetic Biology | Is our newly designed synthetic pathway for producing a specialty chemical from galactose active in E. coli? | Traces the 13C label from galactose to the final synthetic product, confirming the pathway's function. | Proof-of-concept for the synthetic pathway and data for optimizing its efficiency. |
Q & A
Basic Research Questions
Q. How is D-[6-13C]Galactose synthesized, and what analytical methods validate its isotopic purity?
- Methodology : Synthesis typically involves enzymatic or chemical isotope incorporation, such as using ¹³C-labeled precursors in galactose-producing pathways. Isotopic purity is validated via nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR for positional labeling confirmation) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to rule out unlabeled contaminants .
- Key Considerations : Cross-check results with NIST reference data (if available) and ensure batch-specific Certificates of Analysis (COA) include isotopic enrichment percentages .
Q. What are the standard protocols for administering this compound in animal models to study metabolic pathways?
- Methodology : Dissolve this compound in sterile water or saline for oral gavage or intraperitoneal injection. Dosages vary by model (e.g., 100 mg/kg daily in rodent aging studies). Track isotopic incorporation into metabolites via blood/tissue sampling at timed intervals .
- Validation : Use negative controls (unlabeled galactose) and baseline measurements to distinguish endogenous vs. labeled metabolite fluxes .
Q. How can researchers ensure thermal stability during melting point analysis of this compound?
- Methodology : Employ Fast Scanning Calorimetry (FSC) at scanning rates >1,000 K·s⁻¹ to avoid decomposition. Conventional Differential Scanning Calorimetry (DSC) at lower rates may yield inaccurate melting points due to thermal degradation .
- Data Interpretation : Compare FSC results with PC-SAFT modeling to validate equilibrium melting properties .
Advanced Research Questions
Q. How do discrepancies in metabolic flux data arise when using this compound, and how can they be resolved?
- Analysis : Contradictions may stem from isotopic dilution (e.g., endogenous unlabeled substrates), compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways), or analytical sensitivity limits. Use isotopomer spectral analysis (ISA) or tandem mass spectrometry (MS/MS) to differentiate positional labeling effects .
- Case Study : In hepatic studies, conflicting flux rates in the Leloir pathway were resolved by correlating ¹³C labeling in UDP-galactose with time-resolved sampling .
Q. What experimental designs mitigate confounding factors in this compound-based aging studies?
- Design : Use age-matched controls and standardized administration routes (e.g., oral gavage vs. injection). Monitor oxidative stress markers (e.g., malondialdehyde) to distinguish galactose-induced aging from natural senescence .
- Data Integration : Combine isotopic tracing with transcriptomic/proteomic profiling to link metabolic dysregulation to aging phenotypes .
Q. How can isotopic tracing data from this compound be integrated into genome-scale metabolic models (GEMs)?
- Methodology : Input ¹³C enrichment ratios into constraint-based models (e.g., COBRA Toolbox) to refine flux balance analysis (FBA). Adjust compartment-specific constraints (e.g., peroxisomal vs. cytosolic NAD+/NADH ratios) to improve predictive accuracy .
- Validation : Compare in silico predictions with experimental isotopologue distributions in key metabolites like glucose-6-phosphate .
Data Contradiction & Validation
Q. Why do melting points reported for D-Galactose derivatives vary across studies, and how should researchers address this?
- Root Cause : Conventional DSC methods at low heating rates (<100 K·s⁻¹) often measure decomposition artifacts rather than true melting points. FSC at high rates prevents thermal degradation, yielding higher, more accurate values .
- Resolution : Cross-validate FSC data with solubility modeling (e.g., PC-SAFT) and explicitly report heating rates in methodology sections .
Q. How should researchers handle conflicting isotopic enrichment results in multi-organ studies?
- Troubleshooting : Check for organ-specific permeability barriers (e.g., blood-brain barrier limiting cerebral uptake) or catabolic pathways (e.g., renal excretion). Use kinetic modeling to account for tissue-specific turnover rates .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
